N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide
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Overview
Description
“N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide” is a complex organic compound that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-1-yl ring, a phenethylamino group, and a cinnamamide moiety. Compounds with similar structures have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazolo[3,4-d]pyrimidin-1-yl ring, which is a type of nitrogen-containing heterocyclic compound. Attached to this ring would be a phenethylamino group and a cinnamamide moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide, also known as (E)-3-phenyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide:
Cancer Treatment
This compound has shown potential as a CDK2 inhibitor , which is a promising target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, inhibiting their growth and proliferation. Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, the core structure of this compound, exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
Antiviral Agents
The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its antiviral properties. Compounds with similar structures have shown enhanced antiviral activity against viruses such as the Newcastle disease virus. This suggests that N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide could be investigated for its potential to inhibit viral replication and treat viral infections .
Anti-inflammatory Applications
Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their anti-inflammatory properties. These compounds can inhibit key enzymes and pathways involved in inflammation, making them potential candidates for the treatment of inflammatory diseases. The specific structure of this compound could be optimized to enhance its anti-inflammatory effects .
Neuroprotective Agents
Research has indicated that compounds with pyrazolo[3,4-d]pyrimidine cores may have neuroprotective properties. These compounds can protect neurons from damage and death caused by various neurotoxic agents. This makes them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antibacterial and Antifungal Agents
The antibacterial and antifungal activities of pyrazolo[3,4-d]pyrimidine derivatives have been documented. These compounds can inhibit the growth of various bacterial and fungal strains, making them useful in the development of new antimicrobial agents. The specific structure of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide could be tailored to enhance its antimicrobial properties .
Enzyme Inhibition
This compound can act as an inhibitor for various enzymes, including dihydrofolate reductase (DHFR). Inhibiting DHFR can disrupt the synthesis of nucleotides, which is crucial for DNA replication and cell division. This property is particularly useful in developing treatments for diseases that involve rapid cell proliferation, such as cancer .
Antitumor Activity
Beyond CDK2 inhibition, pyrazolo[3,4-d]pyrimidine derivatives have shown broad antitumor activities. These compounds can induce apoptosis (programmed cell death) in tumor cells, inhibit angiogenesis (formation of new blood vessels that supply tumors), and interfere with various signaling pathways that promote tumor growth .
Drug Development and Optimization
The unique structure of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide makes it a valuable scaffold for drug development. Researchers can modify different parts of the molecule to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This optimization can lead to the development of more effective and safer therapeutic agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-22(12-11-19-7-3-1-4-8-19)25-15-16-30-24-21(17-29-30)23(27-18-28-24)26-14-13-20-9-5-2-6-10-20/h1-12,17-18H,13-16H2,(H,25,31)(H,26,27,28)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPRTMLAYBTEY-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CCNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CCNC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide |
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